5-Hydroxy Fluvastatin-d7 (sodium) is a deuterated derivative of Fluvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound is characterized by its molecular formula and a molecular weight of approximately 456.49 g/mol. The presence of deuterium isotopes enhances its utility in metabolic studies and pharmacokinetic research, allowing for precise tracking in various scientific applications .
5-Hydroxy Fluvastatin-d7 (sodium) is classified under stable isotope-labeled compounds and is primarily used in research settings to study the pharmacodynamics and metabolism of statins. It is synthesized from the parent compound, Fluvastatin, which is an HMG-CoA reductase inhibitor, effectively reducing cholesterol synthesis in the liver .
The synthesis of 5-Hydroxy Fluvastatin-d7 involves several key steps. One common method includes the selective preparation of Fluvastatin sodium via intermediates derived from fluorobenzene and various alkylating agents. The process often begins with the introduction of deuterium into the side chain, followed by hydroxylation at specific positions on the indole ring .
Key steps in the synthesis include:
5-Hydroxy Fluvastatin-d7 participates in various chemical reactions typical of statins. These include:
The reactions are essential for understanding its pharmacological behavior and potential interactions with other drugs.
The mechanism of action for 5-Hydroxy Fluvastatin-d7 involves competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is a rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme:
The deuterated form allows researchers to trace its metabolic pathways more effectively without significantly altering its biological activity.
The physical properties of 5-Hydroxy Fluvastatin-d7 include:
Chemical properties include:
These properties are crucial for its application in laboratory settings.
5-Hydroxy Fluvastatin-d7 has several significant applications in scientific research:
This compound serves as a valuable tool for researchers aiming to explore the pharmacological effects of statins comprehensively.
Fluvastatin undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The parent compound is transformed into several hydroxylated metabolites, with CYP2C9 serving as the dominant isoform responsible for >80% of its oxidative metabolism [2] [7]. The hydroxylation mechanism involves:
Table 1: Kinetic Parameters of Fluvastatin Hydroxylation
Metabolite | Primary CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) |
---|---|---|---|
5-Hydroxy Fluvastatin | CYP2C9 (major), CYP3A4, CYP2C8, CYP2D6 | 15.2 ± 3.1 | 8.7 ± 1.2 |
6-Hydroxy Fluvastatin | CYP2C9 | 12.8 ± 2.7 | 12.3 ± 1.8 |
N-Desisopropyl Fluvastatin | CYP2C9 | 9.5 ± 1.9 | 10.1 ± 1.5 |
Data derived from human liver microsome studies [1] [2]
5-Hydroxylation occurs specifically at the C5 position of fluvastatin’s indole ring. This site selectivity is governed by:
Notably, 5-hydroxy fluvastatin retains pharmacological activity as an HMG-CoA reductase inhibitor, though with ~40% reduced potency compared to the parent drug due to altered binding interactions with the enzyme’s catalytic site [1].
CYP2C9 is the principal catalyst for 5-hydroxy fluvastatin formation, with significant contributions from genetic polymorphisms:
Table 2: Impact of CYP2C9 Polymorphisms on Fluvastatin Metabolism
Genotype | Enzyme Activity (%) | 5-OH Fluvastatin Formation Rate | LDL Reduction (%) |
---|---|---|---|
1/1 (Wild-type) | 100 | 1.0 (Reference) | 22.4 ± 3.1 |
1/2 | 60 | 1.7 ± 0.3 | 28.9 ± 2.8 |
1/3 | 30 | 2.8 ± 0.4 | 40.0 ± 3.5 |
3/3 | <10 | 5.2 ± 0.9 | Not reported |
Data compiled from clinical pharmacogenetic studies [2] [7]
The competitive hydroxylation at C5 and C6 positions exhibits distinct biochemical characteristics:
Following primary hydroxylation, 5-hydroxy fluvastatin undergoes extensive Phase II conjugation:
Table 3: Phase II Conjugation Profile of 5-Hydroxy Fluvastatin
Conjugation Type | Enzyme(s) | Tissue Localization | Excretion Route |
---|---|---|---|
Glucuronidation | UGT1A1, UGT1A3 | Liver > Intestine | Bile (95%) |
Sulfation | SULT1A1, SULT1E1 | Intestine > Liver | Urine (70%) |
Glutathionylation | GSTP1 | Liver (minor) | Bile (100%) |
Compound Names Mentioned:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6